

Comparative solubility study of spirocyclic amine building blocks

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Compound of Interest

Compound Name: 5-methyl-5,8-diazaspiro[3.5]nonan-6-one
CAS No.: 2102298-16-6
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Comparative Solubility Study: Spirocyclic Amine Building Blocks

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar,

-rich heterocycles to three-dimensional,

-rich scaffolds is a validated strategy to improve physicochemical properties.[1] This guide provides a technical comparison of spirocyclic amine building blocks (specifically spiro[3.3]heptanes and spiro[4.5]decanes) against their traditional counterparts (morpholines, piperidines, and piperazines).

Key Finding: Substituting a traditional 6-membered heterocycle with a spirocyclic bioisostere often results in a 10- to 40-fold increase in thermodynamic solubility and a reduction in Lipophilicity (LogD), primarily driven by the disruption of crystal lattice energy and optimized solvation vectors.

Mechanistic Insight: Why Spirocycles Improve Solubility

To understand the solubility advantage, we must look beyond simple hydrophilicity and analyze the General Solubility Equation (GSE):

Where:

- : Octanol-water partition coefficient (Lipophilicity).
- : Melting Point (Crystal Lattice Energy).

The Spirocyclic Advantage

- Lattice Energy Disruption (The MP Term): Traditional rings like piperazine pack efficiently in crystal lattices due to their planar/chair conformations, leading to high melting points and high energy barriers for dissolution. Spirocyclic scaffolds (e.g., 2,6-diazaspiro[3.3]heptane) introduce a rigid

twist between the two rings.[2] This "awkward" geometry disrupts efficient crystal packing, lowers the melting point, and reduces the energy required to solvate the solid.

- Solvation & LogD (The LogP Term): Despite adding carbon atoms, spirocycles often show lower LogD values than their parent heterocycles. This is frequently due to increased basicity (higher pKa) leading to greater ionization at physiological pH (7.4), or increased solvent accessible surface area (SASA) for water interaction.

Comparative Data Analysis

The following data aggregates findings from key medicinal chemistry studies (e.g., Carreira et al., Burkhard et al.) and internal application notes.

Comparison 1: Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane

Context: Morpholine is a standard solubility-enhancing group. Its spiro-isostere, 2-oxa-6-azaspiro[3.3]heptane, offers a dramatic upgrade.

Feature	Morpholine (Parent)	2-Oxa-6-azaspiro[3.3]heptane	Impact
Structure	6-membered ring, Chair	Spirocyclic, twist	Rigidification
Solubility (pH 7.4)	~9 μ M (Model Cmpd)	360 μ M (Model Cmpd)	40x Increase
LogD (pH 7.4)	1.8	0.9	Improved Lipophilicity
pKa	~8.3	~8.0 - 8.5	Comparable Basicity
Metabolic Stability	Moderate	High	Blocked Oxidation Sites

“

Analyst Note: The 40-fold solubility increase observed in model systems (e.g., amide derivatives) is the "gold standard" argument for this scaffold. It is particularly effective when the parent morpholine compound suffers from high crystallinity.

Comparison 2: Piperidine vs. 2-Azaspiro[3.3]heptane

Context: Piperidine is ubiquitous but lipophilic. The spiro[3.3]heptane analog is a "clean" bioisostere.

Feature	Piperidine	2-Azaspiro[3.3]heptane	Impact
Vector Angle	(linear)	(linear)	Preserved Vector
Solubility	Low to Moderate	High	Significant Improvement
LogD	Base Value	-1.0 unit lower	Reduced Lipophilicity
pKa	~11.0	~11.3	Slightly More Basic

Comparison 3: Piperazine vs. 2,6-Diazaspiro[3.3]heptane

Context: Used to link two aromatic systems.[3] The spiro-analog changes the exit vector geometry significantly.[2]

Feature	Piperazine	2,6-Diazaspiro[3.3]heptane	Impact
Exit Vector	Parallel /	Twisted /	Structural Alteration
LogD	Base Value	-0.3 to -0.6 lower	Improved
Risk Factor	Low	High	Geometry Mismatch

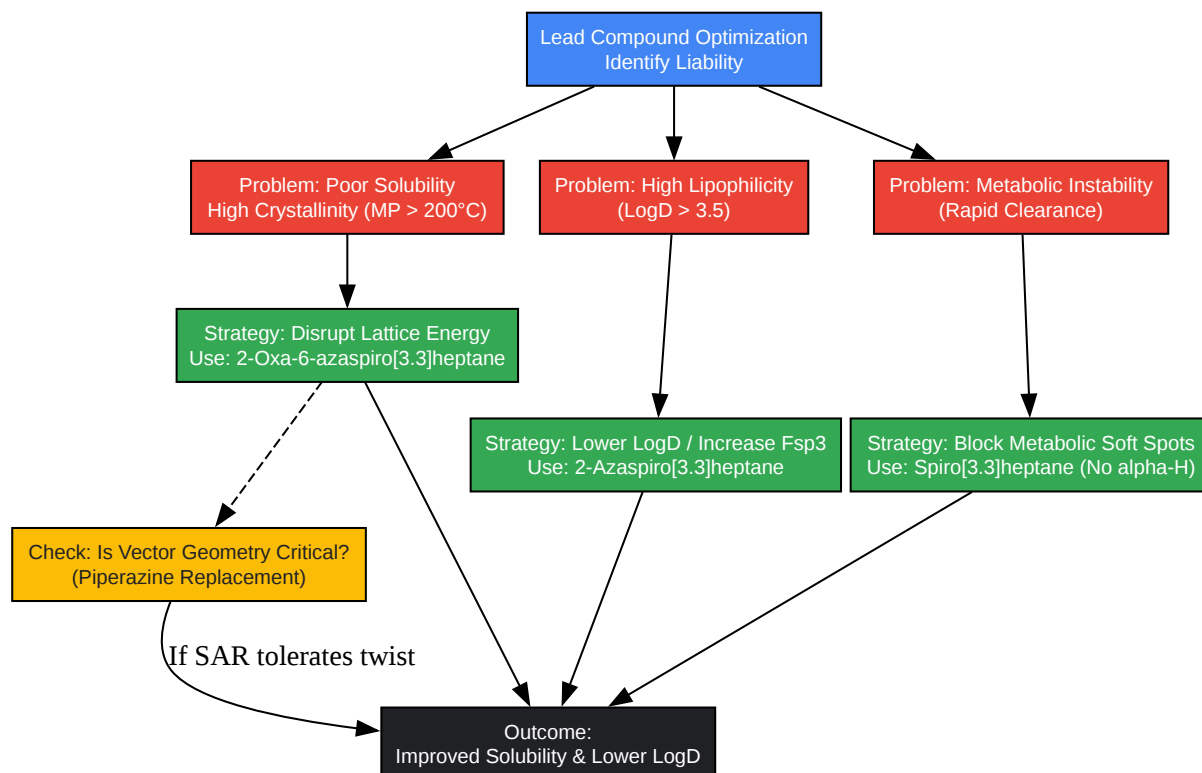
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Critical Warning: Unlike the piperidine replacement, swapping piperazine for a diazaspiroheptane changes the exit vector angle. While solubility improves, potency may drop if the receptor binding pocket cannot accommodate the

twist.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the appropriate spirocyclic scaffold based on the specific liability of the lead compound.



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Figure 1: Decision tree for implementing spirocyclic bioisosteres to address specific ADME liabilities.

Experimental Protocol: Thermodynamic Solubility

Objective: Determine the equilibrium solubility of spirocyclic amine derivatives in phosphate buffer (pH 7.4). Standard: This protocol uses the "Shake-Flask" method, the gold standard for

thermodynamic solubility, superior to kinetic (DMSO-precipitation) methods for building block characterization.

Materials

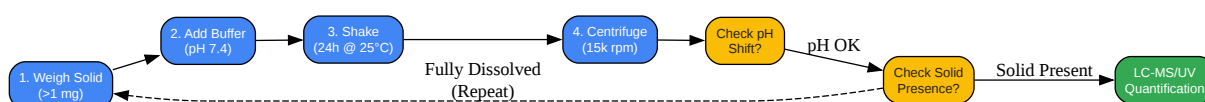
- Test Compound: >2 mg dry powder (crystalline preferred).
- Buffer: 50 mM Phosphate Buffer Saline (PBS), pH 7.4.
- Equipment: Thermomixer or orbital shaker, Centrifuge (15,000 rpm), HPLC-UV or LC-MS/MS.
- Reference: Caffeine (High Sol), Indomethacin (Low Sol/pH dependent).

Workflow

- Saturation: Weigh 1.0–2.0 mg of the test compound into a 1.5 mL glass vial.
- Solvation: Add 500 μ L of PBS (pH 7.4). Ensure excess solid remains visible (saturated suspension).
- Equilibration: Incubate on a Thermomixer at 25°C, 750 rpm for 24 hours.
 - Why 24h? To overcome the "supersaturation" effect often seen with amorphous spirocycles and reach true thermodynamic equilibrium.
- Separation: Centrifuge the sample at 15,000 rpm for 10 minutes to pellet undissolved solids.
 - Filtration Note: Avoid PVDF filters if the compound is highly lipophilic (non-specific binding). Centrifugation is safer.
- Quantification:
 - Transfer supernatant to an HPLC vial.
 - Inject 5-10 μ L onto HPLC (C18 column).
 - Quantify against a standard curve prepared from a DMSO stock of the same compound (0.1 – 1000 μ M).

Self-Validation Steps

- pH Check: Measure the pH of the supernatant after incubation. If the compound is a strong base (common for amines), it may shift the buffer pH. If pH > 7.6, repeat with a stronger buffer (100 mM).
- Solid Check: Visually confirm solid remains at the bottom. If clear, the compound is too soluble (>2 mg/mL); repeat with more solid.



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Figure 2: Thermodynamic solubility assay workflow ensuring self-validation via pH and solid presence checks.

Case Study: TNO155 (SHP2 Inhibitor)

The power of spirocyclic amines is exemplified in the discovery of TNO155 by Novartis.

- Challenge: Early SHP2 inhibitors based on flat aromatic scaffolds suffered from poor solubility and rapid clearance.
- Solution: Introduction of the 2-oxa-8-azaspiro[4.5]decane scaffold.
- Result: The spirocyclic core provided the necessary geometry to bind the allosteric site while maintaining high aqueous solubility and oral bioavailability.
- Data: TNO155 acts as a highly potent, selective, and orally efficacious SHP2 inhibitor, validating the "spiro-amine" class in a clinical setting.[4][5]

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